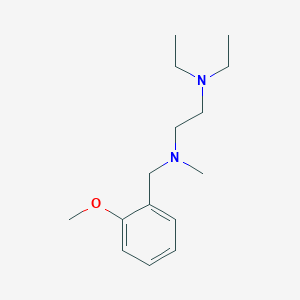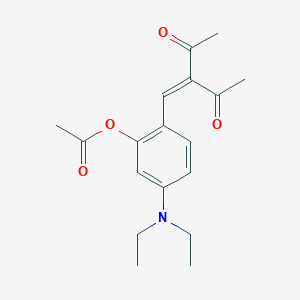![molecular formula C13H10O6 B5807120 5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)
5-[(4-carboxyphenoxy)methyl]-2-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-carboxyphenoxy)methyl]-2-furoic acid, commonly known as CFM-2, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of furoic acid derivatives and is synthesized through a multi-step process.
Wirkmechanismus
CFM-2 exerts its therapeutic effects by modulating various signaling pathways in cells. It can inhibit the activity of enzymes involved in inflammation and cancer cell proliferation, such as cyclooxygenase-2 and matrix metalloproteinases. CFM-2 can also activate signaling pathways that promote cell survival and protect against oxidative stress and DNA damage.
Biochemical and Physiological Effects:
CFM-2 has been shown to have various biochemical and physiological effects in animal models. It can reduce inflammation and oxidative stress, improve mitochondrial function, and enhance cognitive function. CFM-2 has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CFM-2 has several advantages for lab experiments, including its high purity and stability, which make it suitable for use in various assays. However, the synthesis of CFM-2 is a complex process that requires specialized equipment and expertise, which may limit its availability for research. Additionally, the effects of CFM-2 may vary depending on the cell type and experimental conditions, which may complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on CFM-2. One area of interest is the development of more efficient and cost-effective synthesis methods for CFM-2. Another area of research is the investigation of the effects of CFM-2 in different disease models and the identification of its molecular targets. Furthermore, the development of CFM-2 derivatives with improved potency and selectivity may lead to the discovery of new therapeutic agents. Overall, CFM-2 has the potential to be a valuable tool for scientific research and a promising therapeutic agent for various diseases.
Synthesemethoden
CFM-2 is synthesized through a multi-step process that involves the reaction of 4-carboxyphenol with formaldehyde and furfural in the presence of a catalyst. The resulting product is then subjected to various chemical reactions, including esterification, hydrolysis, and decarboxylation, to produce CFM-2 in high yields. The synthesis of CFM-2 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Wissenschaftliche Forschungsanwendungen
CFM-2 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that CFM-2 has anti-inflammatory and anti-cancer properties, and it can inhibit the proliferation of cancer cells. CFM-2 has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
5-[(4-carboxyphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O6/c14-12(15)8-1-3-9(4-2-8)18-7-10-5-6-11(19-10)13(16)17/h1-6H,7H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTLWROQIOSFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromobenzaldehyde [4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5807042.png)
![N-{3-[N-(2-chlorobenzoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5807047.png)
methanone](/img/structure/B5807052.png)
![[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B5807055.png)
![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5807061.png)

![4-bromo-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5807076.png)




![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807113.png)

![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)